molecular formula C25H20ClN3O3S B6511015 2-[3'-(3-chlorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(4-methylphenyl)acetamide CAS No. 894555-99-8

2-[3'-(3-chlorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(4-methylphenyl)acetamide

Cat. No. B6511015
CAS RN: 894555-99-8
M. Wt: 478.0 g/mol
InChI Key: ZEDIJNWTTYJLTR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The molecule also has a thiazolidine ring, which is a type of heterocyclic compound that often exhibits biological activity .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .


Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, and stability would typically be determined experimentally .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many indole-containing compounds interact with enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activity. Standard safety precautions should be taken when handling any new compound .

Future Directions

Future research could involve further exploration of the compound’s biological activity, potential applications, and methods for its synthesis .

properties

IUPAC Name

2-[3-(3-chlorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O3S/c1-16-9-11-18(12-10-16)27-22(30)14-28-21-8-3-2-7-20(21)25(24(28)32)29(23(31)15-33-25)19-6-4-5-17(26)13-19/h2-13H,14-15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDIJNWTTYJLTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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